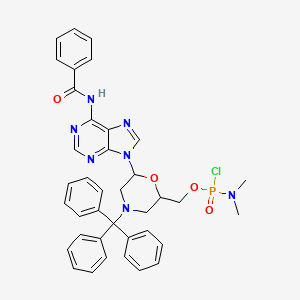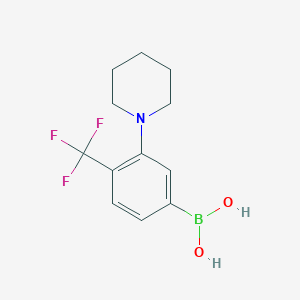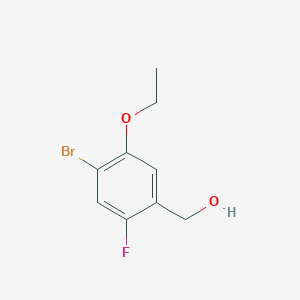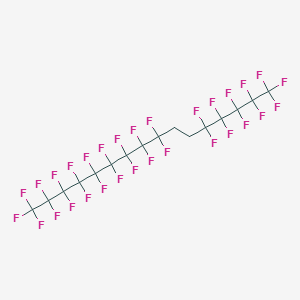
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C7H3ClF3NO3 This compound is part of the pyridine family, characterized by a pyridine ring substituted with chlorine, trifluoromethoxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 2-chloropyridine.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group can be achieved using trifluoromethyl ethers in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods can be employed, allowing for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Alcohols or aldehydes.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or antiviral activities.
Medicine
Pharmaceutical research explores this compound for developing new drugs. Its structural features are conducive to binding with biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specialized properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Lacks the chlorine substituent.
2-Chloro-4-(trifluoromethoxy)benzoic acid: Similar functional groups but with a benzene ring instead of pyridine.
Uniqueness
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C7H3ClF3NO3 |
|---|---|
Molecular Weight |
241.55 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-4(6(13)14)3(1-2-12-5)15-7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
XOWPMBWEEODLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)(F)F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)


![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)



![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)


![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)
